Sodium periodate
Overview
Description
Sodium periodate (NaIO4) is a chemical reagent known for its oxidative properties and is widely used in various organic synthesis reactions. It is particularly noted for its ability to cleave C-C bonds in certain organic compounds and for its role in the selective oxidation of primary alcohols to aldehydes. The compound has been utilized in a range of studies, from the oxidation of cellulose to the cleavage of protecting groups in nucleoside chemistry .
Synthesis Analysis
While the papers provided do not detail the synthesis of sodium periodate itself, they do describe its use as an oxidant in the synthesis of other compounds. For instance, sodium periodate has been used in combination with TEMPO/NaClO/NaBr to oxidize cellulose, resulting in a highly carboxylated water-insoluble fraction and a water-soluble fraction . Additionally, it has been employed as a terminal oxidant for C-H oxidation with Cp*Ir precatalysts, leading to selective and efficient oxidation of various substrates .
Molecular Structure Analysis
The molecular structure of sodium periodate contributes to its reactivity and selectivity in chemical reactions. Although the papers do not explicitly discuss the molecular structure of NaIO4, its effectiveness as an oxidant can be attributed to its ability to adopt multiple oxidation states, which allows it to participate in a variety of redox reactions.
Chemical Reactions Analysis
Sodium periodate is involved in a multitude of chemical reactions. It has been used for the oxidative cleavage of epoxides to carbonyl compounds , diazidation of styrenes and alkenes , and carbon-carbon cleavage of aryl diamines . Moreover, it has been shown to selectively remove O-(dimethoxytrityl) protecting groups under mild conditions and catalyze the epoxidation of alkenes in the presence of manganese porphyrins .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium periodate are essential for its reactivity and application in various reactions. For instance, the reaction conditions, such as temperature and concentration, can significantly affect the rate of oxidation and the degree of depolymerization in the oxidation of 4-O-methylglucuronoxylans . Additionally, sodium periodate has been characterized as a primary chemical oxidant for water-oxidation catalysts, functioning effectively for catalysts with low overpotentials .
Scientific Research Applications
Oxidant in Water-Oxidation Catalysts
Sodium periodate has been characterized as a primary chemical oxidant for catalytic oxygen evolution at neutral pH with various water-oxidation catalysts. It was found to function effectively for catalysts with low overpotentials due to its relatively low oxidizing capability compared to other common primary oxidants (Parent et al., 2012).
Tannin Plywood Bioadhesives
In the field of adhesives, sodium periodate has been utilized to cleave glucose by specific oxidation, yielding non-volatile aldehydes. These aldehydes react with phenolic compounds in tannin extract, leading to cross-linking and hardening, a method advantageous for preparing tannin resins usable for wood adhesives (Xi et al., 2020).
Synthesis of Poly(alkyl aminoquinone)s
Sodium periodate is used in the oxidative amination reaction of hydroquinone for preparing alkyl aminoquinones. This reagent facilitates the preparation of poly(alkyl aminoquinone)s, important in the field of polymer chemistry (Nithianandam & Erhan, 1998).
Cleavage of O-(dimethoxytrityl) Protecting Group
In nucleoside and nucleotide chemistry, sodium periodate is used for the selective removal of the O-(dimethoxytrityl) protecting group under mild conditions, demonstrating its utility in selective chemical reactions (Rejman et al., 2002).
Diazidation of Styrenes, Alkenes, and Ketones
Sodium periodate, in combination with sodium azide, has been employed as a reagent system for the direct diazidation of various organic compounds, yielding vicinal and geminal diazides in high yields under mild conditions (Kamble et al., 2012).
Soil Carbohydrate Analysis
In environmental science, sodium periodate has been used to treat soil, impacting microaggregates and carbohydrate content. This technique aids in understanding the role of soil polysaccharide in soil aggregation (Cheshire et al., 1983).
Cleavage of Unsaturated α-Ketols
Sodium periodate is a preferred reagent for cleaving unsaturated α-ketols, leading to the production of η1-oxo-α,β-unsaturated acids, significant in organic synthesis and pharmaceutical research (Floresca et al., 1993).
Modification of Cotton Fabrics
In the textile industry, sodium periodate has been used for oxidizing cotton fiber to dialdehyde cellulose, enhancing dye uptake and fixation in cotton fabrics. This modification aids in achieving salt-free dyeing processes (Wang Xue-yan, 2011).
Aryl Diamine Cleavage and Quinone Formation
Sodium periodate has been applied in the synthesis of nitriles and quinones from aryl diamines, showcasing its versatility in chemical transformations and synthetic utility (Telvekar & Takale, 2010).
Safety And Hazards
Future Directions
The demand for sodium periodate is driven by its essential role in diverse scientific and industrial processes requiring selective oxidation. Its application in the synthesis of pharmaceutical intermediates, particularly in the production of antimalarial drugs, has augmented its significance . The future of the sodium periodate market appears promising, with significant growth expected in the forecasted period .
properties
IUPAC Name |
sodium;periodate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWHASGSAFIOCM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)(=O)=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaIO4, INaO4 | |
Record name | sodium periodate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_periodate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894075 | |
Record name | Sodium periodate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30894075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.892 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [Merck Index] Colorless odorless powder; [MSDSonline] | |
Record name | Periodic acid (HIO4), sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium m-periodate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7057 | |
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Boiling Point |
Decomposes approx 300 °C | |
Record name | SODIUM M-PERIODATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7298 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in cold water, sulfuric, nitric, acetic acids | |
Record name | SODIUM M-PERIODATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7298 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.865 at 16 °C, White, efflorescent, trigonal crystals; density 3.219 at 18 °C; decomposes at 175 °C; 1 gm dissolves in 8 ml water at 20 °C /Trihydrate/ | |
Record name | SODIUM M-PERIODATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7298 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Sodium periodate (IO4) exerts a number of biological effects including the enhancement of lymphocyte activation. In this study, /the authors/ investigated its effects on cytotoxicity of human peripheral blood lymphocytes (PBL) and explored the mechanism whereby it exerted these effects. In vitro treatment of human PBL with IO4 augmented their cytotoxicity against K562 myelogenous leukemia cells. IO4 oxidative treatment increased the frequency of effector-to-target cell binding. It also increased cellular ATP levels in effector cells, suggesting that the post-binding cytolytic functions of these cells were also enhanced after treatment with IO4. Moreover, IO4 treatment significantly increased the protein kinase C (PKC) activity of effector cells and induced the translocation of activity in the membrane fraction from the cytosol. H-7, a potent PKC inhibitor, significantly reduced this enhancement of membrane-associated PKC activity at 10 microM and significantly reduced the enhanced cytotoxicity of PBL at the same concentration. These results indicated that IO4 enhanced the binding capacity and post-binding cytolytic functions of PBL and that PKC activation was one mechanism to explain the IO4-induced cellular activation., Periodate-oxidized ADP and periodate-oxidized ATP stimulate the permeability transition in energized rat liver mitochondria measured as the Ca2+-efflux induced by Ca2+ and Pi. In the presence of Mg2+ and Pi, mitochondria lose intramitochondrial adenine nucleotides at a slow rate. Periodate-oxidized ATP induces a strong decrease of the matrix adenine nucleotides which is inhibited by carboxyatractyloside. Under these conditions, Mg2+ prevents the opening of the permeability transition pore. EGTA prevents the Pi-induced slow efflux of adenine nucleotides, but is without effect on the periodate-oxidized ATP-induced strong decrease of adenine nucleotides. This periodate oxidized ATP-induced strong adenine nucleotide efflux is inhibited by ADP. Periodate-oxidized ATP reduces the increase of matrix adenine nucleotides occurring when the mitochondria are incubated with Mg2+ and ATP. This effect of periodate-oxidized ATP is also prevented by carboxyatractyloside. Periodate-oxidized ATP is not taken up by the mitochondria. It is suggested that periodate-oxidized ATP induces a strong efflux of matrix adenine nucleotides by the interaction with the ADP/ATP carrier from the cytosolic side. The induction of the mitochondrial permeability transition by periodate-oxidized ADP and periodate-oxidized ATP is attributed to two mechanisms-a strong decrease in the intramitochondrial adenine nucleotide content, especially that of ADP, and a stabilization of the c-conformation of the ADP/ATP carrier. | |
Record name | SODIUM M-PERIODATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7298 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium periodate | |
Color/Form |
White, tetragonal crystals | |
CAS RN |
7790-28-5 | |
Record name | Sodium m-periodate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790285 | |
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Record name | Periodic acid (HIO4), sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium periodate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30894075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium periodate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.270 | |
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Record name | SODIUM METAPERIODATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98W4A29X43 | |
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Record name | SODIUM M-PERIODATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7298 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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